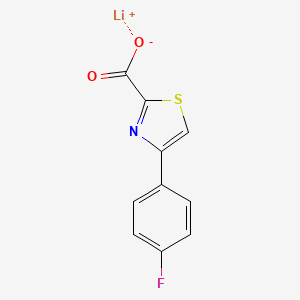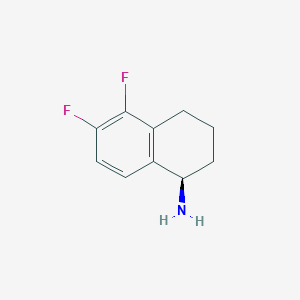![molecular formula C15H9NO4S B15233612 2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a hydroxy group, a nitro group, and a benzylidene group attached to the benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.
Reduction: Formation of 2-(2-hydroxy-3-aminobenzylidene)benzo[b]thiophen-3(2H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzothiophene derivatives.
Industry: Utilized in the development of organic semiconductors for electronic devices such as organic thin-film transistors.
作用機序
The mechanism of action of 2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-(2-Hydroxybenzylidene)benzo[b]thiophen-3(2H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-Nitrobenzylidene)benzo[b]thiophen-3(2H)-one: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
2-(2-Hydroxy-3-methoxybenzylidene)benzo[b]thiophen-3(2H)-one: Contains a methoxy group instead of a nitro group, which may influence its electronic properties and reactivity.
Uniqueness
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C15H9NO4S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
(2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H9NO4S/c17-14-9(4-3-6-11(14)16(19)20)8-13-15(18)10-5-1-2-7-12(10)21-13/h1-8,17H/b13-8+ |
InChIキー |
RWEYFEARYCGCLM-MDWZMJQESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)/S2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
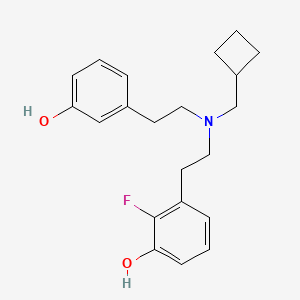
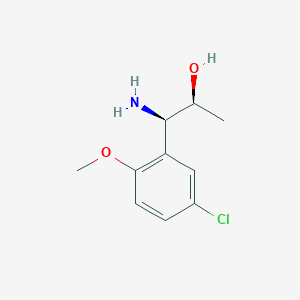
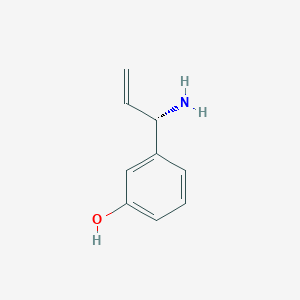
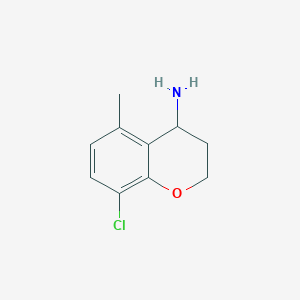



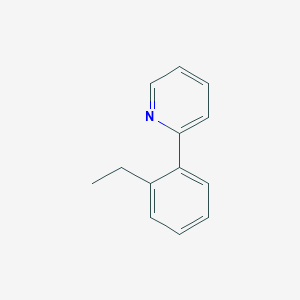

![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
